![molecular formula C14H16ClF3N4O B2779620 1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride CAS No. 2418596-78-6](/img/structure/B2779620.png)
1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride” is a chemical compound with a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds involves the use of different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For example, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Wissenschaftliche Forschungsanwendungen
Sigma-1 Receptor Modulation
This compound has been identified as a structural derivative of the sigma-1 receptor modulator E1R. The sigma-1 receptor is a protein localized in eukaryotic cells at the endoplasmic reticulum membrane, playing a crucial role in regulating calcium ion influx from the endoplasmic reticulum to the mitochondria . The modulation of this receptor has potential applications in:
Fluorination for Drug Development
The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their properties. For EN300-26676156, fluorination may lead to:
- Enhanced Electronegativity and Basicity: These changes can affect the drug’s interaction with its target, potentially increasing its potency or selectivity .
Structural Variation for Selectivity
The structural variation of the pyracetam pharmacophore in EN300-26676156 aims to increase selectivity towards the sigma-1 receptor. This can lead to the development of more targeted therapies with fewer off-target effects .
Potential Anti-Seizure Applications
Due to its role as a sigma-1 receptor modulator, EN300-26676156 may have anti-seizure properties. This could be particularly useful in the development of new treatments for epilepsy .
Modulation of Neurotransmitters
Compounds based on the piracetam pharmacophore, like EN300-26676156, can modulate neurotransmitters such as acetylcholine, glutamate, and noradrenaline. This modulation has implications for:
- Neurodegenerative Diseases: Modulating neurotransmitter systems may offer therapeutic strategies for diseases like Parkinson’s and Huntington’s .
Ozonation and Catalytic Hydrogenation in Synthesis
The synthesis process of EN300-26676156 involves ozonation and catalytic hydrogenation. These techniques have broader applications in:
- Pharmaceutical Manufacturing: These methods can be applied to the large-scale production of complex pharmaceuticals .
Research on Central Nervous System Proteins
EN300-26676156’s interaction with central nervous system proteins like the sigma-1 receptor can be a valuable tool in research to understand:
- Disease Mechanisms: Understanding protein modulation can shed light on the pathophysiology of various neurological disorders .
Pharmacokinetic Optimization
The structural modifications in EN300-26676156 can be used to optimize pharmacokinetic properties such as:
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O.ClH/c15-14(16,17)10-6-20(7-11(10)18)13(22)8-21-5-9-3-1-2-4-12(9)19-21;/h1-5,10-11H,6-8,18H2;1H/t10-,11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYQEJXRPUAZOT-NDXYWBNTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CN2C=C3C=CC=CC3=N2)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)CN2C=C3C=CC=CC3=N2)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.